molecular formula C14H13BrN2O2 B1529405 4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide CAS No. 1474063-45-0

4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide

Cat. No. B1529405
M. Wt: 321.17 g/mol
InChI Key: WKUUAJNLPLEZKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be deduced from its name. The “4-bromo-2-methylphenoxy” indicates a bromine atom at the 4th position and a methyl group at the 2nd position of the phenyl ring. The “N-methylpyridine-2-carboxamide” indicates an N-methylated pyridine ring with a carboxamide group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide” are not specified in the sources I found. Such properties often include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antitumor Activities : Novel 4-phenoxypyridine derivatives were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These studies indicated that several compounds exhibited moderate to good antitumor activities, with a particular compound showing remarkable cytotoxicity against specific cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Ju Liu et al., 2020).

Chemical Synthesis and Methodology

  • Enaminones and Pyrrolidine Derivatives : A new synthesis approach was developed for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids through enaminones intermediates. This method highlights the versatility of enaminones for constructing functionalized heterocycles and pyrrole derivatives, which are valuable in the synthesis of complex organic molecules (Uroš Grošelj et al., 2013).

Spectroscopic and Computational Analyses

  • Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of a related bromophenol compound were synthesized and characterized. The study provided insights into the molecular geometries, thermal stability, and potential applications of these metal complexes in various fields, including materials science and catalysis (R. Takjoo et al., 2013).

Safety And Hazards

The safety and hazards associated with “4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide” are not specified in the sources I found. Safety data sheets (SDS) usually provide this information, including handling precautions and first aid measures .

properties

IUPAC Name

4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUAJNLPLEZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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